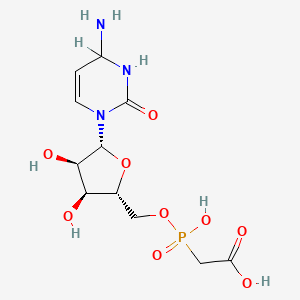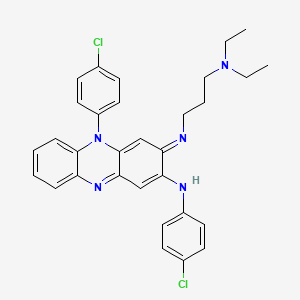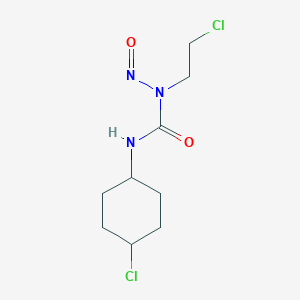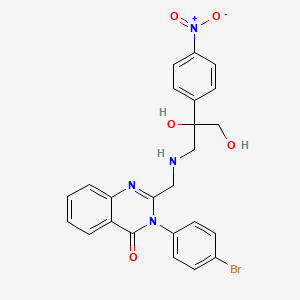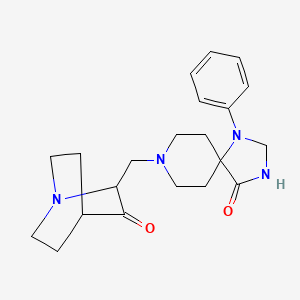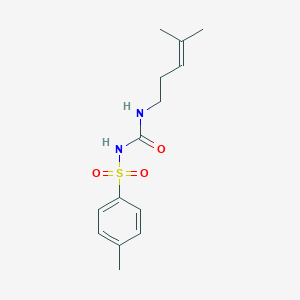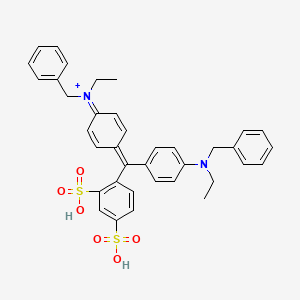
Thymidine, 3'-deoxy-3'-((1-oxobutyl)amino)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- is a modified nucleoside analog derived from thymidine. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and molecular biology. The modification involves the substitution of the 3’-hydroxyl group with a 3’-((1-oxobutyl)amino) group, which can alter its biochemical properties and interactions.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- typically involves multiple steps. One common approach starts with the protection of the thymidine molecule to prevent unwanted reactions at other functional groups. The 3’-hydroxyl group is then selectively activated and substituted with the 3’-((1-oxobutyl)amino) group. This can be achieved using reagents such as oxalyl chloride and butylamine under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving automated synthesis equipment and rigorous quality control measures. The use of high-purity reagents and solvents is crucial to ensure the consistency and reproducibility of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group, altering its chemical properties.
Substitution: The amino group can participate in nucleophilic substitution reactions, allowing for further modification of the molecule.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.
Reduction: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
Applications De Recherche Scientifique
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a probe in studying nucleoside analogs.
Biology: The compound can be incorporated into DNA strands, allowing researchers to study DNA replication and repair mechanisms.
Industry: The compound can be used in the development of diagnostic tools and as a standard in analytical chemistry.
Mécanisme D'action
The mechanism of action of Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- involves its incorporation into DNA or RNA strands. This incorporation can disrupt normal nucleic acid function, leading to the inhibition of DNA replication or transcription. The compound may target specific enzymes involved in nucleoside metabolism, such as thymidine kinase, which phosphorylates thymidine analogs for incorporation into DNA .
Comparaison Avec Des Composés Similaires
Similar Compounds
Thymidine: The parent compound, which lacks the 3’-((1-oxobutyl)amino) modification.
3’-Amino-3’-deoxythymidine: A similar compound with an amino group at the 3’ position.
2’-Deoxy-5-methyluridine: Another nucleoside analog with modifications at different positions.
Uniqueness
Thymidine, 3’-deoxy-3’-((1-oxobutyl)amino)- is unique due to its specific modification, which can confer distinct biochemical properties. This modification can enhance its stability, alter its interaction with enzymes, and potentially improve its therapeutic efficacy compared to other nucleoside analogs.
Propriétés
Numéro CAS |
132149-30-5 |
|---|---|
Formule moléculaire |
C14H21N3O5 |
Poids moléculaire |
311.33 g/mol |
Nom IUPAC |
N-[(2S,3S,5R)-2-(hydroxymethyl)-5-(5-methyl-2,4-dioxopyrimidin-1-yl)oxolan-3-yl]butanamide |
InChI |
InChI=1S/C14H21N3O5/c1-3-4-11(19)15-9-5-12(22-10(9)7-18)17-6-8(2)13(20)16-14(17)21/h6,9-10,12,18H,3-5,7H2,1-2H3,(H,15,19)(H,16,20,21)/t9-,10+,12+/m0/s1 |
Clé InChI |
ZXBGISRWEUAEOP-HOSYDEDBSA-N |
SMILES isomérique |
CCCC(=O)N[C@H]1C[C@@H](O[C@@H]1CO)N2C=C(C(=O)NC2=O)C |
SMILES canonique |
CCCC(=O)NC1CC(OC1CO)N2C=C(C(=O)NC2=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(Sulphonatophenyl)methyl]pyridinium](/img/structure/B12797540.png)
